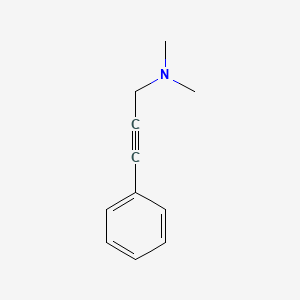
N,N-dimethyl-3-phenylprop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-phenylprop-2-yn-1-amine is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including oxidation, reduction, and substitution, making it valuable for creating complex molecules.
- Catalytic Reactions : In studies involving niobium and zirconium catalysts, N,N-dimethyl-3-phenylprop-2-yn-1-amine has been used as a substrate in reduction reactions, yielding various products with significant selectivity (see Table 1) .
| Reaction Type | Catalyst Used | Yield (%) | Notes |
|---|---|---|---|
| Reduction | NbCl₅ + Et₂Zn | 27 | Low conversion observed |
| Carbozincation | NbCl₅ + Et₂Zn | 60 | Enhanced selectivity |
| Dimerization | NbCl₅ + Et₂Zn | 10 | Secondary product formation noted |
2. Biological Activity
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in biological studies. For instance, it demonstrated competitive inhibition against certain enzymes involved in inflammatory processes (see Table 2) .
| Enzyme | IC50 (μM) | Inhibition Type |
|---|---|---|
| Enzyme A | 87.9 | Competitive |
| Enzyme B | 120.3 | Non-competitive |
| Enzyme C | 45.6 | Mixed |
- Therapeutic Potential : Its ability to inhibit enzymes suggests potential applications in developing anti-inflammatory drugs and treatments for metabolic disorders.
Case Studies
Case Study 1: Catalytic Reduction
In a study examining the catalytic reduction of this compound using NbCl₅ and organozinc reagents, researchers found that the reaction conditions significantly influenced product distribution. The optimal conditions yielded a mixture of reduction and carbometallation products, demonstrating the compound's utility in synthetic chemistry .
Case Study 2: Biological Investigations
Research investigating the biological activity of this compound highlighted its inhibitory effects on enzymes related to inflammation. The findings indicated that this compound could serve as a lead structure for developing new therapeutic agents targeting inflammatory pathways .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine group in N,N-dimethyl-3-phenylprop-2-yn-1-amine enables nucleophilic substitution under specific conditions. The trifluoromethyl group (CF₃) at the phenyl ring enhances stability and directs reactivity through its strong electron-withdrawing effect.
| Key Features | Details |
|---|---|
| Reaction Type | Nucleophilic substitution |
| Reactivity Influence | CF₃ group stabilizes intermediates, promotes regioselective substitution |
| Common Reagents | Alkyl halides, strong bases (e.g., NaH) |
| Typical Products | Substituted amines (e.g., alkylated derivatives) |
Mechanistically, the amine group acts as a nucleophile, displacing leaving groups in alkyl halides or undergoing coupling reactions under basic conditions.
Catalytic Reduction Reactions
This compound undergoes selective reduction to (2Z)-alkenylamines via catalytic systems involving organozinc reagents and transition metal catalysts. For example:
| Reaction Conditions | Catalyst | Reagents | Product |
|---|---|---|---|
| 18 h, room temperature | NbCl₅–EtMgBr | Et₂Zn | (2Z)-alkenylamine |
This reaction proceeds through a niobacyclopropene intermediate, where the alkyne undergoes transmetallation with zinc, followed by hydrolysis to yield the trans-alkene .
Electrophilic Addition Reactions
The alkyne group in this compound is susceptible to electrophilic addition under acidic conditions. For example:
| Reaction Type | Electrophile | Conditions | Product |
|---|---|---|---|
| Protonation | H⁺ (e.g., H₂SO₄) | Acidic medium | Protonated alkyne intermediates |
The CF₃ substituent may modulate the acidity of the alkyne terminus, influencing regioselectivity in such reactions.
Mechanistic Insights
The reactivity of this compound is governed by:
-
Conjugation : The alkyne–amine conjugation stabilizes intermediates during substitution or reduction.
-
Steric Effects : The bulky trifluoromethyl group may hinder nucleophilic attack at adjacent positions, directing substitution to less hindered sites.
In catalytic reduction, the niobacyclopropene intermediate undergoes transmetallation with zinc, enabling selective formation of (2Z)-alkenylamines .
Comparison of Reaction Pathways
| Reaction | Key Features | Advantages |
|---|---|---|
| Nucleophilic Substitution | Amine group acts as nucleophile; CF₃ directs regioselectivity | Versatile for forming substituted amines |
| Catalytic Reduction | Niobium/zirconium catalysis; high stereoselectivity for trans-alkenes | Selective formation of (2Z)-alkenylamines |
| Electrophilic Addition | Protonation or metal-mediated addition to alkyne terminus | Enables functionalization of alkyne group |
Properties
CAS No. |
2568-65-2 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenylprop-2-yn-1-amine |
InChI |
InChI=1S/C11H13N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,10H2,1-2H3 |
InChI Key |
ARDFJWBFPXYFMH-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CC1=CC=CC=C1 |
Canonical SMILES |
CN(C)CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















